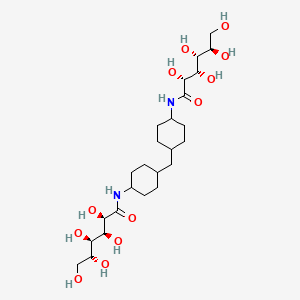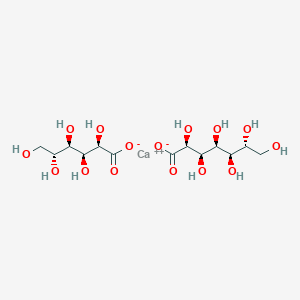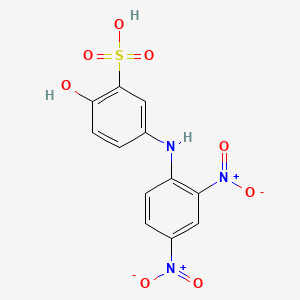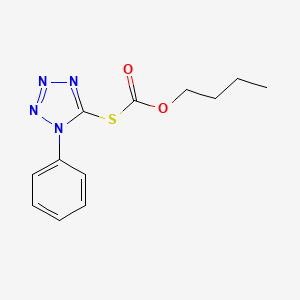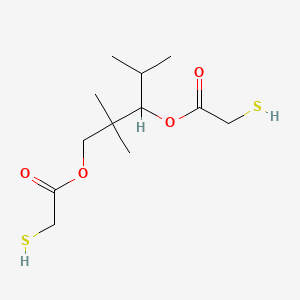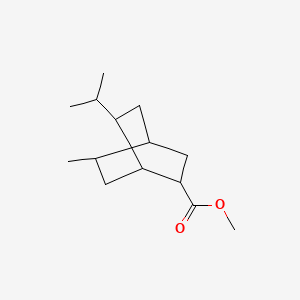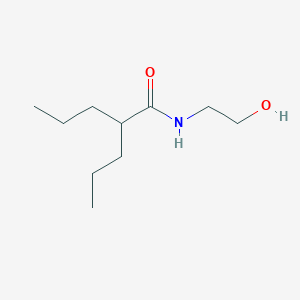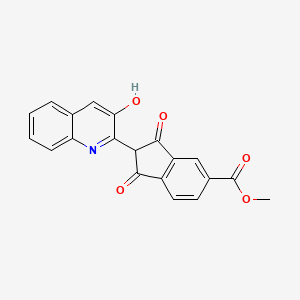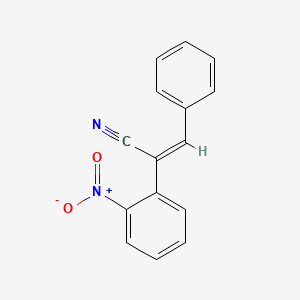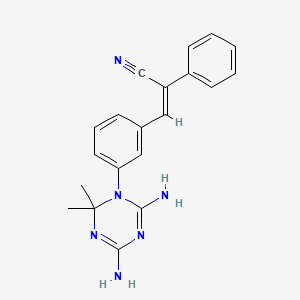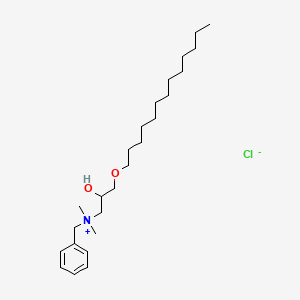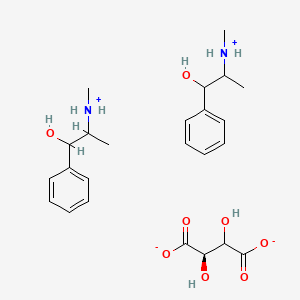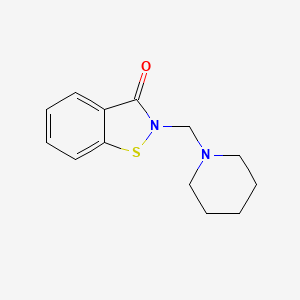
2-(1-Piperidinylmethyl)-1,2-benzisothiazol-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Piperidinylmethyl)-1,2-benzisothiazol-3(2H)-one is a chemical compound known for its diverse applications in various scientific fields. It is a heterocyclic compound containing a benzisothiazole ring fused with a piperidine moiety. This compound has garnered attention due to its potential biological activities and its role as a building block in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Piperidinylmethyl)-1,2-benzisothiazol-3(2H)-one typically involves the reaction of 1,2-benzisothiazol-3(2H)-one with piperidine in the presence of a suitable base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can enhance the yield and purity of the product.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzisothiazole ring to its corresponding dihydro derivative.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the benzisothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzisothiazole derivatives.
Substitution: N-alkyl or N-acyl derivatives.
科学研究应用
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: The compound exhibits potential antimicrobial and antifungal activities.
Medicine: Research has shown its potential as a lead compound in the development of new pharmaceuticals, particularly for neurological disorders.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 2-(1-Piperidinylmethyl)-1,2-benzisothiazol-3(2H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may bind to neurotransmitter receptors in the brain, modulating their activity and influencing neurological functions.
相似化合物的比较
2-(1-Piperidinylmethyl)-1,2-benzisothiazol-3(2H)-one derivatives: These compounds have similar structures but with different substituents on the benzisothiazole or piperidine rings.
Benzisothiazole derivatives: Compounds with variations in the benzisothiazole ring, such as different substituents or additional fused rings.
Piperidine derivatives: Compounds where the piperidine ring is attached to different heterocyclic systems.
Uniqueness: this compound stands out due to its unique combination of the benzisothiazole and piperidine rings, which imparts distinct chemical and biological properties
属性
CAS 编号 |
84012-57-7 |
|---|---|
分子式 |
C13H16N2OS |
分子量 |
248.35 g/mol |
IUPAC 名称 |
2-(piperidin-1-ylmethyl)-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C13H16N2OS/c16-13-11-6-2-3-7-12(11)17-15(13)10-14-8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-10H2 |
InChI 键 |
NCHWTFBQYUSMGV-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)CN2C(=O)C3=CC=CC=C3S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


